molecular formula C21H24Br2NP B8476513 (3-Aminopropyl)triphenylphosphonium Bromide Hydrobromide CAS No. 4174-84-9

(3-Aminopropyl)triphenylphosphonium Bromide Hydrobromide

Cat. No. B8476513
CAS RN: 4174-84-9
M. Wt: 481.2 g/mol
InChI Key: LFYXVSMAWADPSX-UHFFFAOYSA-M
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Description

“(3-Aminopropyl)triphenylphosphonium Bromide Hydrobromide” is a chemical compound with the molecular formula CHBrNP. It has an average mass of 400.292 Da and a monoisotopic mass of 399.075134 Da . It is also known by other names such as “(3-Aminopropyl)(triphenyl)phosphonium bromide” and "Phosphonium, (3-aminopropyl)triphenyl-, bromide (1:1)" .


Synthesis Analysis

The synthesis of “this compound” involves the use of 3-Bromopropylamine hydrobromide as a reagent to introduce the propylamine group to the molecular skeleton . Other applications of this reagent include the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula CHBrNP . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .


Chemical Reactions Analysis

“this compound” is used as a reactant for the preparation of topoisomerase I-targeting antitumor agents, C15-C21 stereopentad of discodermolide via cleavage of aminoglycosides, double-bond isomerization, and selective hydroxyl group protection . It is also used in the Wittig reaction with benzaldehyde .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a melting point of 171-172 °C (lit.) . Its linear formula is BrCH2CH2CH2NH2 · HBr, and it has a CAS Number of 5003-71-4 .

Safety and Hazards

This compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and Specific Target Organ Toxicity - Single Exposure (category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

properties

CAS RN

4174-84-9

Molecular Formula

C21H24Br2NP

Molecular Weight

481.2 g/mol

IUPAC Name

3-aminopropyl(triphenyl)phosphanium;bromide;hydrobromide

InChI

InChI=1S/C21H23NP.2BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;;/h1-9,11-16H,10,17-18,22H2;2*1H/q+1;;/p-1

InChI Key

LFYXVSMAWADPSX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCN)(C2=CC=CC=C2)C3=CC=CC=C3.Br.[Br-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3-bromopropyl)(triphenyl)phosphonium bromide (4.9 g, 10.0 mmol) was treated with 7 M ammonia in methanol (97 mL, 680 mmol) in a sealed tube. The mixture was heated at 85° C. for 4 hours and cooled to room temperature. The volatiles were removed, and the resultant semi-solid was purified on a silica gel column eluting with first with 20% methanol in methylene chloride followed by 25% 1 M ammonia in methanol and methylene chloride to give the title compound (2.07 g) in a 41% yield.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
97 mL
Type
reactant
Reaction Step One
Yield
41%

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